molecular formula C11H20O2 B8365405 Octane-3-yl acrylate CAS No. 1322-13-0

Octane-3-yl acrylate

Cat. No. B8365405
M. Wt: 184.27 g/mol
InChI Key: DNPFOADIPJWGQH-UHFFFAOYSA-N
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Patent
US05677387

Procedure details

2.0×10-3 mol of CH3OCH2CH2OLi in solution in THF are introduced under nitrogen atmosphere into a predried round bottom flask. 100 ml of predried THF are added followed, with stirring, dropwise, by 1.0×10-3 mol of (Ph)2CHLi in 0.2-molar solution in THF. The mixture is cooled to a temperature of -78° C. with a mixture of acetone and solid carbon dioxide, followed by the addition, still at -78° C., of 0.048 mol of 2-ethylhexyl acrylate previously stirred for 48 hours over calcium hydride, distilled and then treated over fluorenyllithium until the appearance of a yellow colour and distilled over triethylaluminium immediately before the polymerisation. After 10 minutes the reaction is stopped by addition of 5 ml of acidified methanol and the solvent is then stripped off. An ethylhexyl acrylate polymer is obtained in a 95% yield. Analysis of the polymer by GPC shows the following characteristics:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CH3OCH2CH2OLi
Quantity
0.002 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Quantity
0.048 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COCCO[Li].[CH:7]([Li])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1C=CC=CC=1.C(=O)=O.[C:24]([O:28]CC(CC)CCCC)(=[O:27])[CH:25]=[CH2:26].[H-].[Ca+2].[H-]>C1COCC1.CC(C)=O>[C:24]([O:28][CH:14]([CH2:7][CH3:8])[CH2:19][CH2:18][CH2:17][CH2:16][CH3:15])(=[O:27])[CH:25]=[CH2:26] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
CH3OCH2CH2OLi
Quantity
0.002 mol
Type
reactant
Smiles
COCCO[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.001 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
Step Four
Name
Quantity
0.048 mol
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Ca+2].[H-]
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
ADDITION
Type
ADDITION
Details
treated over fluorenyllithium until the appearance of a yellow colour
DISTILLATION
Type
DISTILLATION
Details
distilled over triethylaluminium immediately before the polymerisation
ADDITION
Type
ADDITION
Details
After 10 minutes the reaction is stopped by addition of 5 ml of acidified methanol
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC(CCCCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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